molecular formula C19H16F3N3O3 B2386417 Ethyl 7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate CAS No. 1251599-86-6

Ethyl 7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate

Cat. No.: B2386417
CAS No.: 1251599-86-6
M. Wt: 391.35
InChI Key: QSPWFXUJHIRXJW-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is part of the naphthyridine family, which is characterized by a bicyclic structure containing nitrogen atoms. The presence of the trifluoromethoxy group adds to its distinctiveness, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method includes the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction involves the coupling of a boronic acid derivative with a halogenated naphthyridine under the influence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-methyl-4-anilino-1,8-naphthyridine-3-carboxylate: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.

    Methyl 7-methyl-4-[3-(trifluoromethoxy)anilino]-1,8-naphthyridine-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

Uniqueness

The presence of the trifluoromethoxy group in Ethyl 7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate makes it unique compared to its analogs. This group enhances its stability, lipophilicity, and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 7-methyl-4-[3-(trifluoromethoxy)anilino]-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3/c1-3-27-18(26)15-10-23-17-14(8-7-11(2)24-17)16(15)25-12-5-4-6-13(9-12)28-19(20,21)22/h4-10H,3H2,1-2H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPWFXUJHIRXJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC(=CC=C3)OC(F)(F)F)C=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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